(R)-alpha-Methylphenylalanine hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecular formula C10H15NO3 represents several compounds, including tenuazonic acid and ethylnorepinephrine . These compounds have diverse applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of compounds with the molecular formula C10H15NO3 can vary depending on the specific compound. For example, the preparation of tenuazonic acid involves the reaction of 3-acetyl-4-hydroxy-5-sec-butyl-1,5-dihydro-2H-pyrrol-2-one with appropriate reagents under controlled conditions . Similarly, ethylnorepinephrine can be synthesized by reacting 3,4-dihydroxyphenylacetone with ethylamine under specific conditions .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For instance, the industrial synthesis of tenuazonic acid may involve fermentation processes using specific strains of microorganisms .
Analyse Chemischer Reaktionen
Types of Reactions
Compounds with the molecular formula C10H15NO3 undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert these compounds into their reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific compound and reaction conditions. For example, oxidation of ethylnorepinephrine can yield ethylnorepinephrine oxide , while reduction can produce ethylnorepinephrine alcohol .
Wissenschaftliche Forschungsanwendungen
Compounds with the molecular formula C10H15NO3 have numerous scientific research applications:
Wirkmechanismus
The mechanism of action of these compounds varies depending on their specific structure and target. For example, ethylnorepinephrine exerts its effects by binding to adrenergic receptors, leading to the activation of intracellular signaling pathways that result in bronchodilation . The molecular targets and pathways involved include G protein-coupled receptors and cyclic adenosine monophosphate (cAMP) signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to those with the molecular formula C10H15NO3 include:
- 2-Carbomethoxytropinone
- Desglymidodrine
- Dioxifedrine
- Metanephrine
- 2,4,5-Trihydroxymethamphetamine
Uniqueness
The uniqueness of these compounds lies in their specific chemical structures and functional groups, which confer distinct chemical and biological properties. For instance, tenuazonic acid has a unique pyrrolidone ring structure that distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C10H15NO3 |
---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
(2R)-2-amino-2-methyl-3-phenylpropanoic acid;hydrate |
InChI |
InChI=1S/C10H13NO2.H2O/c1-10(11,9(12)13)7-8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H,12,13);1H2/t10-;/m1./s1 |
InChI-Schlüssel |
XFFWSMJVNXSYRC-HNCPQSOCSA-N |
Isomerische SMILES |
C[C@@](CC1=CC=CC=C1)(C(=O)O)N.O |
Kanonische SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.